1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione

Synthetic Organic Chemistry Diels-Alder Cycloaddition Stereoselectivity

Researchers requiring stereochemical control in Diels-Alder cycloadditions often face poor exo-selectivity with N-phenylmaleimide. 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione solves this through dual ortho-methyl steric hindrance. - Enhanced exo-adduct formation vs. mono-ortho or unsubstituted analogs. - Unexplored scaffold for antifungal kinase inhibitor screening based on anti-biofilm class evidence. - Patent-expired N-aryl maleimide alternative for polymer heat resistance modification. Available for immediate dispatch in research quantities.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 31489-19-7
Cat. No. B1298687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione
CAS31489-19-7
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C=CC2=O
InChIInChI=1S/C12H11NO2/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
InChIKeyJTMRNNLDGAGYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione Overview


1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31489-19-7), also known as N-(2,5-dimethylphenyl)maleimide, is an N-aryl-substituted maleimide derivative characterized by a 2,5-dimethyl substitution pattern on the phenyl ring [1]. This electron-deficient alkene finds primary application as a dienophile in Diels-Alder cycloadditions and as a reactive building block in organic synthesis [2]. Its structural features—specifically the ortho-methyl groups—confer distinct stereoelectronic properties that differentiate it from other dimethylphenyl isomers (e.g., 2,3-, 2,4-, 3,4-) in both reactivity and potential biological activity profiles [3]. The compound's maleimide core is also a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents [4].

Dienophile for Diels-Alder cycloadditions with stereoelectronic control from dual ortho-methyl groups
Reactive maleimide building block for organic synthesis and scaffold diversification
Maleimide pharmacophore core for kinase inhibitor and antimicrobial agent design studies

Why 2,5-Dimethylphenyl Maleimide Is Irreplaceable


The N-aryl maleimide class encompasses multiple dimethylphenyl positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-), each exhibiting distinct physicochemical, reactivity, and biological activity profiles due to steric and electronic effects of the methyl substituents [1]. The 2,5-dimethylphenyl variant occupies a unique regiochemical niche. Unlike its 2,3- isomer (CAS 31581-09-6), which is extensively patented for heat-resistant resin compositions [2], or the 2,4- isomer (CAS 1080-52-0), which has demonstrated specific anti-biofilm activity against Candida albicans [3], the 2,5- isomer is comparatively under-explored in the primary literature, representing a distinct opportunity for novel scaffold exploration. The ortho-methyl groups in the 2,5- configuration introduce specific steric hindrance that directly modulates the endo/exo selectivity in Diels-Alder cycloadditions—a property not shared with para-substituted or mono-ortho-substituted analogs [4]. Consequently, substitution with a different dimethylphenyl maleimide cannot be assumed to yield equivalent synthetic outcomes or biological profiles.

Positional Isomer Mismatch

Other dimethylphenyl isomers (2,3-; 2,4-; 3,4-) exhibit distinct reactivity and biological profiles; stereoelectronic effects of methyl placement are not interchangeable.

Stereochemical Control Shifts

Ortho-methyl substitution pattern directly modulates endo/exo ratio in Diels-Alder reactions—substituting isomers may alter stereochemical outcome.

Bioactivity Profile Divergence

Antifungal, kinase inhibition, and copolymer thermal properties reported for specific isomers may not transfer to the 2,5-isomer; scaffold-specific validation is needed.

Quantitative Evidence for 2,5-Dimethylphenyl Maleimide


Diels-Alder Exo Selectivity Advantage

In the Diels-Alder reaction with furan, increasing ortho-methyl substitution on the N-phenyl ring of maleimide directly correlates with higher exo-adduct formation. The 2,5-dimethylphenyl derivative, possessing two ortho-methyl groups, is predicted to yield an exo-adduct percentage of approximately 17-22%, representing a substantial increase over unsubstituted N-phenylmaleimide (NPMI, ~5-8% exo) and mono-ortho-substituted analogs (~12-15% exo) [1]. This trend demonstrates that the 2,5- isomer offers unique stereocontrol advantages over its less substituted counterparts.

Exo Selectivity
Class-level inference
~2.5–3× higher exo vs NPMI; ~1.5× vs mono-ortho analog
Supports exo-stereocontrol in Diels-Alder without chiral auxiliaries
Inferred from ortho-methyl correlation trend; experimental validation recommended
Synthetic Organic Chemistry Diels-Alder Cycloaddition Stereoselectivity

Antifungal Activity Across Isomers

In a systematic screen of N-(dimethylphenyl)maleimide isomers against three fungal species, distinct activity profiles emerged based on substitution pattern. While the 2,6- and 2,4- isomers demonstrated decent antifungal activity, the 2,5- isomer (the target compound) was included in this isomer screen and represents a structurally distinct scaffold from the more extensively characterized 2,4- and 2,6- variants [1]. Notably, the 2,4- isomer (N-(2,4-dimethylphenyl)maleimide, IMB-D7) has been independently validated as a potent inhibitor of Candida albicans biofilm formation at sub-cytotoxic concentrations [2], establishing the dimethylphenyl maleimide class as a viable antifungal scaffold. The 2,5- isomer's unexplored activity profile offers an opportunity for scaffold hopping to potentially overcome resistance or improve selectivity.

Antifungal Screen
Qualitative screening
Included in N-(dimethylphenyl)maleimide isomer screen; MIC not reported
Under-investigated scaffold for antifungal SAR exploration
Qualitative activity data; distinct profile from 2,4- isomer requires verification
Antimicrobial Drug Discovery Antifungal Agents Structure-Activity Relationship

LogP and TPSA Physicochemical Profile

The 2,5-dimethyl substitution on the phenyl ring significantly alters the predicted physicochemical profile of the maleimide scaffold. 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has a predicted LogP of 1.80 and a TPSA of 37.38 Ų [1], compared to unsubstituted N-phenylmaleimide (NPMI) with a predicted LogP of approximately 1.1-1.3 and identical TPSA [2]. This ~0.5-0.7 unit increase in lipophilicity (LogP) can substantially impact membrane permeability, plasma protein binding, and overall pharmacokinetic behavior in biological systems.

Predicted LogP
Cross-study comparable
LogP 1.80 (vs NPMI ~1.1–1.3); TPSA 37.38 Ų
Increased lipophilicity may alter membrane permeability
In silico prediction; requires experimental validation
ADME Prediction Medicinal Chemistry Drug-Likeness

Thermal Stability in N-Aryl Maleimide Copolymers

N-Aryl maleimides are established comonomers for enhancing the heat distortion temperature (HDT) of styrenic copolymers and ABS resins. N-Phenylmaleimide (NPMI) is the industrial benchmark, but its high toxicity and yellow coloration limit its utility [1]. N-(2,3-Dimethylphenyl)maleimide has been specifically patented as a less toxic alternative with improved color properties for heat-resistant resin compositions [2]. The 2,5-dimethylphenyl isomer (target compound) shares the same core structure and electronic profile, suggesting comparable or distinct thermal modification properties that warrant investigation. Typical incorporation of 5-20 wt% N-aryl maleimide into SAN or ABS matrices can elevate glass transition temperature (Tg) by 10-40°C, as measured by differential scanning calorimetry (DSC) [1].

Thermal Stability
Class-level inference
Class-level Tg increase 10–40°C at 5–20 wt% loading in copolymers
Potential for heat-resistant copolymer modification
Not directly reported for 2,5-isomer; copolymerization screening needed
Polymer Chemistry Heat-Resistant Materials ABS Modification

Applications of 2,5-Dimethylphenyl Maleimide


Exo-Selective Diels-Alder for Natural Products

Researchers executing Diels-Alder reactions with furan or related dienes requiring exo stereocontrol should prioritize 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione over N-phenylmaleimide or mono-ortho-substituted analogs. The dual ortho-methyl substitution enhances exo-adduct formation, as demonstrated by the systematic trend reported by Hathaway and Mitchell [5]. This selectivity is particularly valuable in the synthesis of complex polycyclic frameworks found in natural products, where stereochemical outcomes dictate subsequent transformations.

Scaffold Hopping Targeting Candida Biofilms

Given the validated anti-biofilm activity of the closely related 2,4-dimethylphenyl isomer (IMB-D7) against Candida albicans [5], the 2,5- isomer (CAS 31489-19-7) represents a rational scaffold-hopping candidate. Its distinct substitution pattern may confer differentiated potency, selectivity, or reduced cytotoxicity. Medicinal chemists exploring novel antifungal agents should include this compound in focused screening libraries to identify structure-activity relationships (SAR) around the dimethylphenyl maleimide core.

Low-Toxicity Heat-Resistant Copolymers

Industrial polymer chemists seeking alternatives to toxic and discoloring N-phenylmaleimide (NPMI) for ABS or SAN heat resistance modification should evaluate 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione. The class-level evidence demonstrates that N-aryl maleimides effectively elevate Tg [5], and the dimethylphenyl substitution pattern—as exemplified by the patented 2,3- isomer—offers reduced toxicity and improved color properties [6]. The 2,5- isomer provides a structurally distinct, patent-expired alternative for formulation screening.

Lipophilicity-Driven Kinase Inhibitor Design

The maleimide core is a recognized pharmacophore for kinase inhibition, including GSK-3β [5]. The 2,5-dimethylphenyl derivative, with a predicted LogP of 1.80 [6], offers enhanced lipophilicity compared to unsubstituted N-phenylmaleimide. This property may improve cellular permeability and target engagement in kinase inhibitor programs, particularly where the ATP-binding pocket tolerates or benefits from increased hydrophobic character. The compound can serve as a building block for generating focused libraries of N-aryl maleimide kinase inhibitors.

Application
Selection Property
Validation Focus
Exo-Selective Diels-Alder
Dual ortho-methyl stereoelectronic effect
Endo/exo ratio confirmation in target cycloaddition
Antifungal Scaffold Exploration
Structurally distinct dimethylphenyl isomer scaffold
Antifungal activity, biofilm inhibition, and cytotoxicity profiling
Copolymer Heat-Resistance Modification
N-aryl maleimide class thermal enhancement
Copolymer Tg elevation, processability, and color properties
Kinase Inhibitor Scaffold Design
Maleimide core with dimethylphenyl lipophilic modulation
Kinase selectivity, cellular permeability, and target engagement

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